3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
CAS No.: 1534350-53-2
Cat. No.: VC2953365
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1534350-53-2 |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 3-bromo-5-(1-methylpyrazol-4-yl)phenol |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3 |
| Standard InChI Key | MWVPZRJSBOSPPE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O |
Introduction
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a compound belonging to the class of substituted phenols and pyrazoles. It features a bromine atom, a phenolic hydroxyl group, and a 1-methyl-1H-pyrazole moiety, contributing to its potential biological activities and applications in medicinal chemistry. This compound is of interest due to its unique structural attributes that may influence its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol typically involves palladium-catalyzed cross-coupling reactions. One common route uses 3-bromophenylboronic acid MIDA ester in a microwave-assisted reaction with 1-methylpyrazole under a nitrogen atmosphere at elevated temperatures to achieve high yields of the desired product.
Synthesis Steps:
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Preparation of Starting Materials: Obtain or synthesize 3-bromophenylboronic acid MIDA ester and 1-methylpyrazole.
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Cross-Coupling Reaction: Perform a microwave-assisted reaction under nitrogen atmosphere with palladium catalyst.
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Purification: Use chromatography to purify the product.
Biological Activities and Applications
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol exhibits potential biological activities due to its structural features. It is a kinase inhibitor, which suggests applications in cancer therapy or other diseases involving aberrant kinase activity. Compounds with similar structures often exhibit anti-inflammatory or anticancer properties by interfering with signaling pathways involved in cell proliferation and apoptosis.
Potential Applications:
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Cancer Therapy: Inhibiting kinases involved in cancer cell proliferation.
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Inflammatory Diseases: Modulating inflammatory pathways.
Research Findings and Future Directions
Research on 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is ongoing, focusing on its synthesis, biological properties, and potential therapeutic applications. Further studies are needed to fully explore its efficacy and safety in various disease models.
Future Research Directions:
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In Vivo Studies: Conduct animal studies to assess efficacy and toxicity.
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Mechanism of Action: Investigate the detailed molecular mechanisms underlying its biological effects.
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Derivative Synthesis: Develop analogs with improved properties.
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